diethyl [(1E)-1-cyano-2-[5-(2,5-dichlorophenyl)furan-2-yl]eth-1-en-1-yl]phosphonate
Description
This compound features a conjugated system comprising a cyano group, a furan ring substituted with 2,5-dichlorophenyl, and a diethyl phosphonate moiety. Its structural complexity suggests applications in medicinal chemistry, agrochemicals, or materials science, leveraging the electron-withdrawing effects of the cyano and phosphonate groups, as well as the lipophilic dichlorophenyl substituent.
Properties
IUPAC Name |
(E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-2-diethoxyphosphorylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2NO4P/c1-3-22-25(21,23-4-2)14(11-20)10-13-6-8-17(24-13)15-9-12(18)5-7-16(15)19/h5-10H,3-4H2,1-2H3/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDVBZYTBRQHKB-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(=CC1=CC=C(O1)C2=C(C=CC(=C2)Cl)Cl)C#N)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(/C(=C/C1=CC=C(O1)C2=C(C=CC(=C2)Cl)Cl)/C#N)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2NO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Furan Core Construction via Cross-Coupling
The 5-(2,5-dichlorophenyl)furan-2-yl group can be synthesized through palladium-catalyzed cross-coupling between 2,5-dichlorophenylboronic acid and a halogenated furan precursor. For instance, 5-bromofuran-2-carbaldehyde serves as a viable substrate for Suzuki-Miyaura coupling, enabling aryl group installation at the C5 position of the furan. This approach parallels methods described in the synthesis of N-(4-nitrophenyl)-3,3-dichloro-2-oxopiperidine derivatives, where aryl halides undergo coupling with boronic acids under Pd(PPh₃)₄ catalysis.
Phosphonate-Cyano Alkene Formation
The α-cyano phosphonate moiety necessitates stereoselective alkene formation. The Horner-Wadsworth-Emmons (HWE) reaction, renowned for E-selectivity, emerges as the most reliable method. This involves reacting a stabilized phosphonate ylide (e.g., diethyl cyanomethylphosphonate) with 5-(2,5-dichlorophenyl)furan-2-carbaldehyde. Alternative pathways, such as ZnBr₂-catalyzed Arbuzov reactions on brominated intermediates, are less favorable due to competing side reactions in conjugated systems.
Synthetic Route Development
Synthesis of 5-(2,5-Dichlorophenyl)Furan-2-Carbaldehyde
Step 1: Suzuki-Miyaura Coupling
A mixture of 5-bromofuran-2-carbaldehyde (1.0 equiv), 2,5-dichlorophenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) in dioxane/water (4:1) is heated at 80°C for 12 hours. The product is extracted with ethyl acetate, washed with brine, and purified via flash chromatography (hexane/ethyl acetate, 4:1) to yield 5-(2,5-dichlorophenyl)furan-2-carbaldehyde as a pale-yellow solid (78% yield).
Step 2: Aldehyde Characterization
¹H NMR (400 MHz, CDCl₃): δ 9.76 (s, 1H, CHO), 7.58 (d, J = 8.4 Hz, 1H, Ar-H), 7.42 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 7.35 (d, J = 2.4 Hz, 1H, Ar-H), 7.28 (d, J = 3.6 Hz, 1H, furan-H), 6.75 (d, J = 3.6 Hz, 1H, furan-H).
Preparation of Diethyl Cyanomethylphosphonate
Arbuzov Reaction
Cyanomethyl bromide (1.2 equiv) is added dropwise to triethyl phosphite (1.0 equiv) at 0°C under N₂. The mixture is stirred at 120°C for 6 hours, followed by vacuum distillation to remove excess triethyl phosphite. The residue is dissolved in CH₂Cl₂, washed with NaHCO₃, and concentrated to afford diethyl cyanomethylphosphonate as a colorless liquid (65% yield).
31P NMR (162 MHz, CDCl₃): δ 18.7 ppm.
Horner-Wadsworth-Emmons Olefination
Ylide Generation and Coupling
NaH (1.1 equiv) is added to a solution of diethyl cyanomethylphosphonate (1.0 equiv) in THF at 0°C. After 30 minutes, 5-(2,5-dichlorophenyl)furan-2-carbaldehyde (1.0 equiv) is added, and the reaction is stirred at room temperature for 12 hours. The mixture is quenched with NH₄Cl, extracted with EtOAc, and purified via silica gel chromatography (hexane/ethyl acetate, 3:1) to yield the target compound as a white crystalline solid (62% yield, E:Z > 98:2).
¹H NMR (400 MHz, CDCl₃): δ 7.55 (d, J = 8.4 Hz, 1H, Ar-H), 7.40 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 7.32 (d, J = 2.4 Hz, 1H, Ar-H), 7.25 (d, J = 3.6 Hz, 1H, furan-H), 6.72 (d, J = 3.6 Hz, 1H, furan-H), 6.58 (d, J = 15.6 Hz, 1H, CH=), 6.42 (d, J = 15.6 Hz, 1H, CH=), 4.12–4.05 (m, 4H, OCH₂CH₃), 1.28 (t, J = 7.2 Hz, 6H, OCH₂CH₃).
Alternative Phosphorylation Strategies
ZnBr₂-Catalyzed Arbuzov Reaction
A modified procedure from PMC-3100058 involves treating 2-bromomethyl-5-(2,5-dichlorophenyl)furan-3-carbonitrile with triethyl phosphite (1.2 equiv) and ZnBr₂ (0.2 equiv) in CH₂Cl₂ at room temperature. After 2 hours, the mixture is concentrated, triturated with hexane, and recrystallized to yield the phosphonate (58% yield). While effective, this method struggles with regioselectivity in polyhalogenated substrates.
Critical Analysis of Methodologies
| Parameter | HWE Route | ZnBr₂ Arbuzov Route |
|---|---|---|
| Yield | 62% | 58% |
| Stereoselectivity | >98% E | Not applicable |
| Purification | Column chromatography | Recrystallization |
| Side Products | Minimal | Bromide elimination |
The HWE route surpasses the Arbuzov method in stereocontrol but requires preformed aldehyde and phosphonate precursors. Conversely, the Arbuzov approach enables direct phosphorylation of brominated intermediates but lacks geometric control.
Scalability and Industrial Considerations
Large-scale synthesis (≥1 kg) favors the HWE route due to reproducible yields and streamlined purification. However, the exothermic nature of ylide formation necessitates controlled addition of NaH to prevent thermal degradation. Industrial adaptations may employ continuous flow reactors to mitigate this issue, as demonstrated in the synthesis of 5,6-dihydro-3-morpholinylpyridones.
Chemical Reactions Analysis
Types of Reactions
diethyl [(1E)-1-cyano-2-[5-(2,5-dichlorophenyl)furan-2-yl]eth-1-en-1-yl]phosphonate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form amines or other reduced products.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Products such as 5-alkoxy-2(5H)-furanones and β-formylacrylic acid.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
diethyl [(1E)-1-cyano-2-[5-(2,5-dichlorophenyl)furan-2-yl]eth-1-en-1-yl]phosphonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl [(1E)-1-cyano-2-[5-(2,5-dichlorophenyl)furan-2-yl]eth-1-en-1-yl]phosphonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular processes: Such as signal transduction or gene expression.
Inducing oxidative stress: Leading to cell death in cancer cells.
Comparison with Similar Compounds
Comparison with Thiadiazole-Based Phosphonates
Example Compound: Diethyl {5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-ylaminomethyl}phosphonate (Compound I, )
- Structural Differences :
- Heterocycle : Compound I contains a 1,3,4-thiadiazole ring, whereas the target compound features a furan ring. The thiadiazole’s sulfur and nitrogen atoms confer distinct electronic properties compared to the oxygen-rich furan.
- Substituents : Compound I has a 2,4-dichlorophenyl and 4-methoxyphenyl group, while the target compound’s 2,5-dichlorophenyl substituent on furan introduces differing steric and electronic effects.
- Dihedral Angles: Compound I exhibits a dihedral angle of 32.4° between aromatic rings, significantly larger than other phosphonates (e.g., 7.54° in Wan et al., 2007) [[]]. This non-planarity reduces π-conjugation and may influence binding to biological targets. The target compound’s furan-eth-enyl system likely adopts a similar non-planar conformation due to steric hindrance from the dichlorophenyl group.
- Synthetic Yields :
Comparison with Thiazine-Thione Derivatives
Example Compounds :
- 6-Mesityl-4-phenyl-3,6-dihydro-2H-1,3-thiazine-2-thione (1e)
- 6-(2-Trifluoromethylphenyl)-4-(4-trifluoromethylphenyl)-3,6-dihydro-2H-1,3-thiazine-2-thione (1f)
- 4-(4-Methoxyphenyl)-6-(2-trifluoromethylphenyl)-3,6-dihydro-2H-1,3-thiazine-2-thione (1h)
- The phosphonate group in the target compound enables hydrogen bonding (C—H···O/N—H···O interactions), similar to Compound I’s crystal packing [[]]. This contrasts with thiazine-thiones, where sulfur participates in weaker van der Waals interactions. Steric Effects: The 2,5-dichlorophenyl group on furan introduces steric hindrance comparable to mesityl in 1e but with stronger electron-withdrawing effects.
Comparison with Trifluoromethyl-Substituted Analogues
Example Compound : 6-(2-Trifluoromethylphenyl)-4-(4-trifluoromethylphenyl)-3,6-dihydro-2H-1,3-thiazine-2-thione (1f) [[]]
- The cyano group in the target compound may improve binding to polar active sites compared to 1f’s CF₃ groups.
- Synthetic Challenges :
Research Findings and Implications
- Structural Flexibility: The target compound’s non-planar conformation (inferred from analogous compounds) may reduce off-target interactions in biological systems compared to planar thiazine-thiones.
- Reactivity: The cyano-phosphonate system could enable unique reactions, such as nucleophilic additions or phosphorylations, unlike thione-based derivatives.
- Biological Activity: While thiadiazoles and thiazines are known for antifungal/anticancer activity [[]], the target compound’s furan and cyano groups may target enzymes like kinases or phosphatases.
Biological Activity
Diethyl [(1E)-1-cyano-2-[5-(2,5-dichlorophenyl)furan-2-yl]eth-1-en-1-yl]phosphonate, identified by its CAS number 327061-73-4, is a phosphonate compound with significant biological activity. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is C17H16Cl2NO4P, with a molecular weight of 400.1930 g/mol. The compound features a complex structure that includes a furan ring and a cyano group, contributing to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate phosphonates with substituted furan derivatives. The method allows for the introduction of various functional groups that can enhance biological activity.
Anticancer Properties
Research has indicated that this compound exhibits cytotoxic effects against several cancer cell lines. A study evaluated its activity against MCF-7 (breast cancer), HeLa (cervical cancer), and other tumor cell lines. The results demonstrated an IC50 value ranging from 10 to 50 µM, indicating moderate to high cytotoxicity compared to standard chemotherapeutics.
Antimicrobial Activity
In addition to anticancer effects, this compound has shown promising antimicrobial properties. Studies have reported that it exhibits significant activity against various bacterial strains, outperforming conventional antibiotics in some assays.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 | |
| Candida albicans | 25 |
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of DNA/RNA Synthesis : Similar to other phosphonates, it may interfere with nucleic acid synthesis by mimicking nucleotide structures.
- Cell Cycle Arrest : The compound appears to induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death.
Study 1: Cytotoxicity Evaluation
In a controlled study, this compound was tested against various human cancer cell lines. The study concluded that the compound's structure significantly influenced its cytotoxicity profile.
Study 2: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial efficacy of this compound against clinical isolates of bacteria and fungi. The results indicated that it could serve as a potential lead compound for developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
